

An In-depth Technical Guide to 3,4-Diethoxyphenylacetonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3,4-Diethoxyphenylacetonitrile**

Cat. No.: **B1297519**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **3,4-Diethoxyphenylacetonitrile**. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Chemical Properties

3,4-Diethoxyphenylacetonitrile is an aromatic nitrile compound.^[1] Its chemical structure consists of a benzene ring substituted with two ethoxy groups at the 3 and 4 positions and an acetonitrile group.^{[1][2]} This compound is recognized for its utility as an intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical industry.^[1]

The following table summarizes the key quantitative chemical properties of **3,4-Diethoxyphenylacetonitrile**.

Property	Value	Source(s)
CAS Number	27472-21-5	[1] [3] [4]
Molecular Formula	C ₁₂ H ₁₅ NO ₂	[1] [4] [5]
Molecular Weight	205.25 g/mol	[1] [4]
Appearance	White to off-white solid	[3]
Melting Point	33-35 °C	[1] [3]
Boiling Point	130 °C at 1 mmHg	[1] [3]
Density	1.043 ± 0.06 g/cm ³ (Predicted)	[3]
Flash Point	119.5 °C	[1]
Refractive Index	1.505	[1]
Storage Temperature	2-8 °C	[1] [3]
InChI Key	OBDKFHFLEWRWBBI- UHFFFAOYSA-N	[4] [6]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of **3,4-Diethoxyphenylacetonitrile** are not readily available in the provided search results, a plausible synthesis can be adapted from the well-documented synthesis of its close analog, 3,4-dimethoxyphenylacetonitrile. The following protocol is a representative method.

Synthesis of **3,4-Diethoxyphenylacetonitrile**

This synthesis involves a three-step process starting from a substituted epoxypropionic acid salt, proceeding through decarboxylation, aldoxime formation, and finally dehydration.

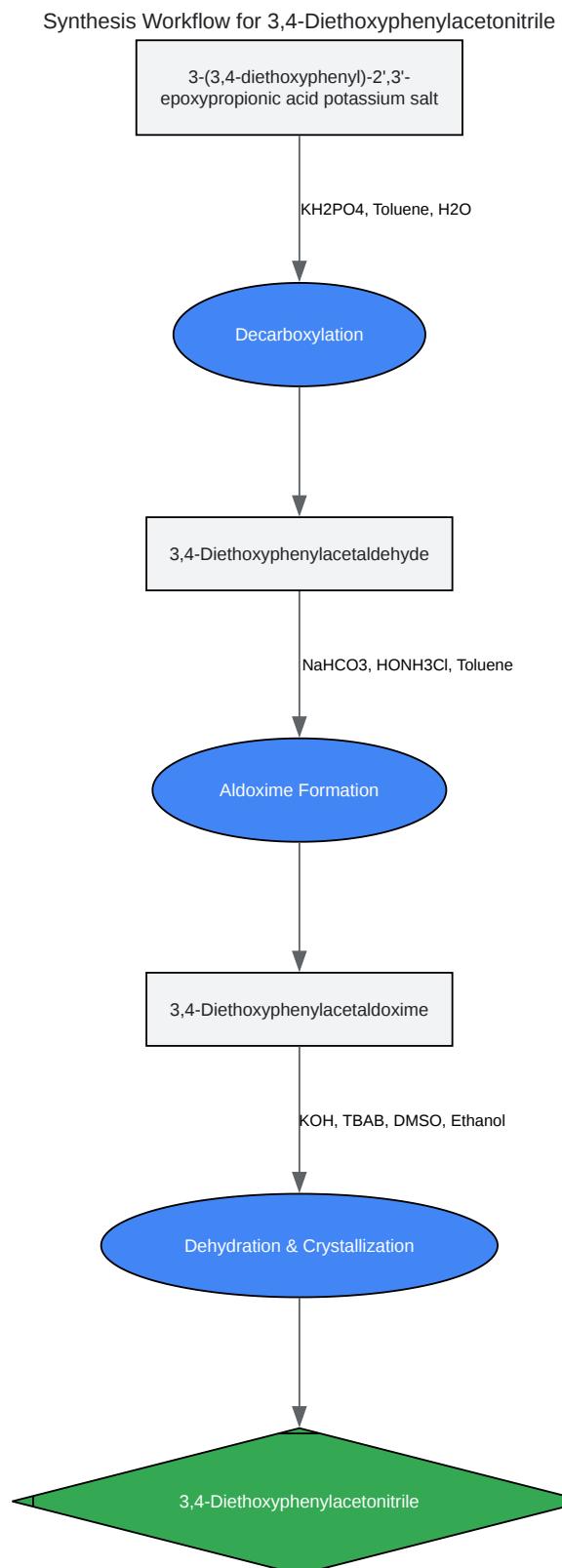
Step 1: Decarboxylation to form 3,4-Diethoxyphenylacetaldehyde

- In a suitable reaction vessel, combine 3-(3,4-diethoxyphenyl)-2',3'-epoxypropionic acid potassium salt (1 equivalent) with potassium dihydrogen phosphate (KH₂PO₄, 1.2 equivalents).

- Add purified water and toluene to the vessel.
- Maintain the reaction mixture at a controlled temperature (e.g., 15-20 °C) and stir for approximately 3 hours.
- After the reaction is complete, separate the organic (toluene) layer.
- Extract the aqueous layer with an additional portion of toluene to ensure complete recovery of the product.
- Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO_4). The resulting toluene solution contains 3,4-diethoxyphenylacetaldehyde.

Step 2: Aldoxime Formation

- To the toluene solution of 3,4-diethoxyphenylacetaldehyde from the previous step, add sodium bicarbonate (NaHCO_3 , 1 equivalent) and hydroxylamine hydrochloride (HONH_3Cl , 1 equivalent).
- Maintain the reaction at a controlled temperature (e.g., 15-20 °C) for approximately 3 hours.
- After the reaction, add purified water and separate the organic layer.
- Extract the aqueous layer with toluene.
- Combine the organic extracts and dry over anhydrous MgSO_4 to obtain a toluene solution of 3,4-diethoxyphenylacetaldoxime.


Step 3: Dehydration and Crystallization to **3,4-Diethoxyphenylacetonitrile**

- To the toluene solution of 3,4-diethoxyphenylacetaldoxime, add potassium hydroxide (KOH, 0.15 equivalents), a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.02 equivalents), and dimethyl sulfoxide (DMSO).
- Reflux the mixture for approximately 30 minutes.
- After cooling, add purified water and adjust the pH to 7 with a suitable acid (e.g., glacial acetic acid).

- Separate the organic layer and extract the aqueous layer with toluene.
- Combine the organic layers, wash with purified water, and dry over anhydrous MgSO₄.
- Concentrate the solution under reduced pressure to obtain the crude product as an oil.
- Add absolute ethanol and crystallize at a low temperature (e.g., -5 °C) for several hours to obtain solid **3,4-Diethoxyphenylacetonitrile**.
- Filter the crystals and rinse with cold ethanol to yield the purified product.

Mandatory Visualizations

The following diagram illustrates the synthesis workflow for **3,4-Diethoxyphenylacetonitrile**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow of **3,4-Diethoxyphenylacetonitrile**.

Reactivity and Applications

3,4-Diethoxyphenylacetonitrile is a versatile chemical intermediate. The presence of the nitrile group allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.^[2] It serves as a precursor in the production of pharmaceuticals and other complex organic molecules.^[1] For instance, it is used in the synthesis of drotaverine, a medication used to treat spasms.^[2] Its structural analogs, such as 3,4-dimethoxyphenylacetonitrile, are key intermediates in the synthesis of pharmaceuticals like verapamil and papaverine.^{[7][8]}

Safety and Handling

Based on information for analogous compounds, **3,4-Diethoxyphenylacetonitrile** should be handled with care. It may be harmful if swallowed, in contact with skin, or if inhaled.^[4] It can cause skin and serious eye irritation, and may also cause respiratory irritation.^[4] Therefore, appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn when handling this chemical.^[9] It should be used in a well-ventilated area, such as a fume hood.^[9]

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) or professional laboratory guidance. Always consult the relevant SDS and follow established safety protocols when handling any chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 27472-21-5,3,4-Diethoxyphenylacetonitrile | lookchem [lookchem.com]
- 2. CAS 27472-21-5: 3,4-Diethoxybenzeneacetonitrile [cymitquimica.com]
- 3. 3,4-Diethoxyphenylacetonitrile CAS#: 27472-21-5 [amp.chemicalbook.com]

- 4. (3,4-Diethoxyphenyl)acetonitrile | C12H15NO2 | CID 520318 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-Diethoxyphenylacetonitrile | 27472-21-5 | Benchchem [benchchem.com]
- 6. 3,4-Diethoxyphenylacetonitrile | 27472-21-5 [sigmaaldrich.com]
- 7. Buy 3,4-Dimethoxyphenylacetonitrile | 93-17-4 [smolecule.com]
- 8. nbino.com [nbino.com]
- 9. nbino.com [nbino.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,4-Diethoxyphenylacetonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297519#3-4-diethoxyphenylacetonitrile-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com